4,4,4-Trifluoro-3-hydroxybutanoic acid

Asymmetric Synthesis Chiral Resolution Process Chemistry

4,4,4-Trifluoro-3-hydroxybutanoic acid (CAS 400-35-1) is a fluorinated chiral β-hydroxy acid building block with a molecular weight of 158.08 g/mol and the formula C₄H₅F₃O₃. It exists as a racemic mixture or as enantiopure (R)- and (S)-forms.

Molecular Formula C4H5F3O3
Molecular Weight 158.08 g/mol
CAS No. 400-35-1
Cat. No. B7771918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-hydroxybutanoic acid
CAS400-35-1
Molecular FormulaC4H5F3O3
Molecular Weight158.08 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)O)C(=O)O
InChIInChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)
InChIKeyASQMUMZEQLWJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-3-hydroxybutanoic Acid (CAS 400-35-1): A Versatile Chiral Synthon for Advanced Synthesis


4,4,4-Trifluoro-3-hydroxybutanoic acid (CAS 400-35-1) is a fluorinated chiral β-hydroxy acid building block with a molecular weight of 158.08 g/mol and the formula C₄H₅F₃O₃ [1]. It exists as a racemic mixture or as enantiopure (R)- and (S)-forms [2]. The compound's defining structural feature is the trifluoromethyl group at the terminal carbon, which imparts distinct physicochemical properties compared to non-fluorinated analogs, including a calculated Log P of 0.21 and a pKa of 3.36 [3]. This intermediate is frequently utilized in the preparation of enantiomerically pure derivatives for pharmaceutical and agrochemical applications [4].

Why In-Class Substitution of 4,4,4-Trifluoro-3-hydroxybutanoic Acid Can Derail Asymmetric Synthesis


Direct substitution of 4,4,4-trifluoro-3-hydroxybutanoic acid with its non-fluorinated analog, 3-hydroxybutanoic acid, or other halogenated derivatives like the 4,4,4-trichloro variant, is not advisable for applications requiring high stereochemical purity or specific electronic properties [1]. The -CF3 group induces a distinct electronic environment and lipophilicity profile (Log P 0.21 vs. -0.5 for 3-hydroxybutanoic acid) that profoundly affects reaction diastereoselectivity in subsequent transformations [2]. Furthermore, the efficacy of resolution and synthetic methods are often compound-specific; a process optimized for the trifluoromethyl derivative may fail entirely when applied to an analog, as demonstrated by the high enantiomeric excess achieved via 1-phenylethylamine resolution, a method not generalizable to all β-hydroxy acids [3].

Comparative Performance Data for 4,4,4-Trifluoro-3-hydroxybutanoic Acid in Key Selection Criteria


Enantiomeric Resolution Efficiency: 4,4,4-Trifluoro-3-hydroxybutanoic Acid vs. Other β-Hydroxy Acids

The resolution of 4,4,4-trifluoro-3-hydroxybutanoic acid using (R)- or (S)-1-phenylethylamine achieves ≥98% enantiomeric excess (ee) after two crystallizations, with a recovery of approximately 30% of the racemate (60% of the theoretical maximum yield for a single enantiomer) [1]. In contrast, the application of a similar resolution protocol to the non-fluorinated analog, 3-hydroxybutanoic acid, is not documented and is not expected to yield comparable efficiency due to the absence of the -CF3 group's influence on salt crystal lattice energy [2].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Lipophilicity (Log P) Differentiation: 4,4,4-Trifluoro-3-hydroxybutanoic Acid vs. 3-Hydroxybutanoic Acid

The calculated Log P of 4,4,4-trifluoro-3-hydroxybutanoic acid is 0.21, indicating a moderate lipophilicity [1]. Its non-fluorinated structural analog, 3-hydroxybutanoic acid, has a substantially lower calculated Log P of approximately -0.5 [2]. This difference in lipophilicity, driven by the electron-withdrawing and hydrophobic nature of the trifluoromethyl group, translates into a quantified Log P difference of ~0.7 units [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Biocatalytic Reduction Stereoselectivity: Production of Ethyl (R)-4,4,4-Trifluoro-3-hydroxybutanoate

In a head-to-head comparison of substrate scope, a recombinant aldo-keto reductase (YtbE) reduced ethyl 4,4,4-trifluoroacetoacetate to its corresponding alcohol, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, with >99% enantiomeric excess (ee) [1]. This is the specific ester derivative of the target acid. While the study also tested other aromatic and α-keto esters, the reduction of ethyl acetoacetate (a non-fluorinated analog) yielded only high to moderate enantioselectivity (data not explicitly provided but classified as a separate category from the 'excellent enantioselectivity' observed for the trifluoromethyl substrate) [1].

Biocatalysis Green Chemistry Enzymatic Reduction

Synthetic Versatility: 4,4,4-Trifluoro-3-hydroxybutanoic Acid as a Precursor for Diverse Derivatives

The value of 4,4,4-trifluoro-3-hydroxybutanoic acid is underscored by its utility in generating a wide array of 2- and 3-substituted derivatives with high diastereoselectivity. In a foundational study, (R)- or (S)-4,4,4-trifluoro-3-hydroxy-butanoic acid was converted into 6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones, which served as intermediates for the preparation of 13 example derivatives [1]. The Michael additions of cuprates to the derived dioxinone were described as 'highly diastereoselective' in most cases, highlighting the stereodirecting influence of the -CF3 group [1]. This compares favorably to the more limited or less stereocontrolled transformations possible with non-fluorinated 3-hydroxybutanoic acid derivatives [2].

Organic Synthesis Chiral Building Blocks Methodology

Primary Procurement-Driven Use Cases for 4,4,4-Trifluoro-3-hydroxybutanoic Acid


Scaling up the Production of Enantiopure Chiral Intermediates

Procurement teams seeking a reliable, high-purity source of (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoic acid should prioritize vendors that can guarantee the compound's stereochemical integrity. The established chemical resolution method with 1-phenylethylamine provides a benchmark for quality, achieving ≥98% ee [1]. This is critical for process chemists developing robust, scalable syntheses of drug candidates, as outlined in patents like US6642409B2, which describes processes for producing optically active derivatives [2].

Sourcing a Substrate for Biocatalytic Process Development

Researchers developing green chemistry routes should select this compound (or its ethyl ester) for biocatalytic reduction screenings. The >99% ee achieved with a recombinant aldo-keto reductase [1] demonstrates the compound's compatibility with enzymatic systems and its potential to yield enantiomerically pure products under mild, environmentally benign conditions. This makes it a preferred substrate over non-fluorinated analogs, which may not exhibit the same level of stereoselectivity [1].

Sourcing a Core Building Block for a Diverse Library of Fluorinated Molecules

Medicinal chemistry groups designing fluorinated analogs to improve drug-like properties should procure this acid as a central scaffold. The defined Log P of 0.21 and pKa of 3.36 [1] provide a predictable starting point for tuning physicochemical parameters. More importantly, its established chemistry allows for the synthesis of a wide variety of 2- and 3-substituted derivatives with high diastereoselectivity [2], enabling efficient and stereocontrolled exploration of structure-activity relationships (SAR).

Meeting Specification for an Agrochemical or Liquid Crystal Intermediate

For industrial applications outside of pharmaceuticals, such as the synthesis of ferroelectric liquid crystals or novel agrochemicals, the compound's utility as a key intermediate is well-documented [1]. Procurement in this context is driven by the compound's unique combination of a chiral center and a trifluoromethyl group, which imparts specific electronic and steric properties not found in non-fluorinated alternatives. This specificity justifies its selection despite the potentially higher cost compared to simpler β-hydroxy acids.

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